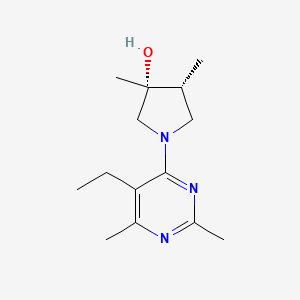
4-chloro-N-(4-chloro-2-methylphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(4-chloro-2-methylphenyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is commonly used in scientific research as a tool for studying the effect of sulfonamides on biological systems. The compound is known to have a wide range of applications in the field of medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 4-chloro-N-(4-chloro-2-methylphenyl)benzenesulfonamide involves the inhibition of the enzyme carbonic anhydrase. The compound binds to the active site of the enzyme and prevents the conversion of carbon dioxide to bicarbonate ions. This inhibition leads to a decrease in the production of bicarbonate ions, which results in a decrease in the pH of the body fluids.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-(4-chloro-2-methylphenyl)benzenesulfonamide are related to its mechanism of action. The compound is known to have a significant effect on the acid-base balance of the body fluids. It is also known to have an effect on the renal system, as it can lead to the formation of kidney stones in some individuals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-chloro-N-(4-chloro-2-methylphenyl)benzenesulfonamide in lab experiments is its specificity for the enzyme carbonic anhydrase. This specificity allows researchers to study the effect of sulfonamides on this enzyme without affecting other biological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-chloro-N-(4-chloro-2-methylphenyl)benzenesulfonamide. One of the directions is the development of new sulfonamide compounds that have a higher specificity for carbonic anhydrase and a lower potential for toxicity. Another direction is the study of the effect of sulfonamides on other biological processes, such as the immune system and the central nervous system. Additionally, the use of 4-chloro-N-(4-chloro-2-methylphenyl)benzenesulfonamide in the treatment of diseases such as glaucoma and epilepsy is an area of active research.
Synthesemethoden
The synthesis of 4-chloro-N-(4-chloro-2-methylphenyl)benzenesulfonamide is a complex process that involves several steps. The most common method for synthesizing this compound is the reaction of 4-chloro-2-methylbenzenesulfonyl chloride with 4-chloroaniline in the presence of a base such as sodium hydroxide. The reaction yields 4-chloro-N-(4-chloro-2-methylphenyl)benzenesulfonamide as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(4-chloro-2-methylphenyl)benzenesulfonamide has a wide range of applications in scientific research. It is commonly used as a tool for studying the effect of sulfonamides on biological systems. The compound is known to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This inhibition leads to a decrease in the production of bicarbonate ions, which are important for maintaining the pH of the body fluids.
Eigenschaften
IUPAC Name |
4-chloro-N-(4-chloro-2-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2S/c1-9-8-11(15)4-7-13(9)16-19(17,18)12-5-2-10(14)3-6-12/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSUHMWHMFDRDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-chloro-2-methylphenyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-N-phenyl-2-pyrimidinamine](/img/structure/B5631935.png)





![1-[5-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-2-thienyl]ethanone](/img/structure/B5631987.png)

![N-(3-methoxyphenyl)-6-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5631994.png)

![ethyl 2-[(methoxyacetyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B5632010.png)
![ethyl (2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B5632019.png)
![(4S)-1-[3-(allyloxy)benzoyl]-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol](/img/structure/B5632023.png)
